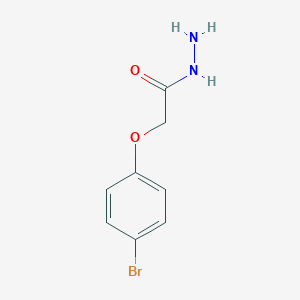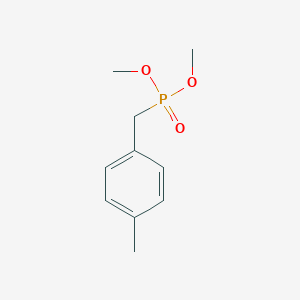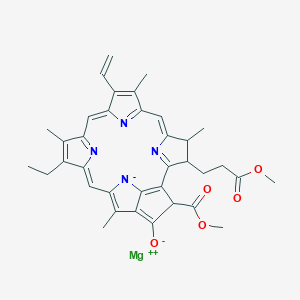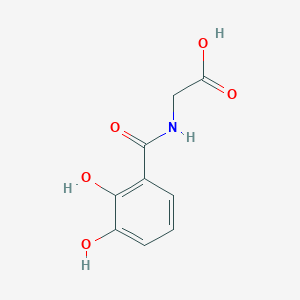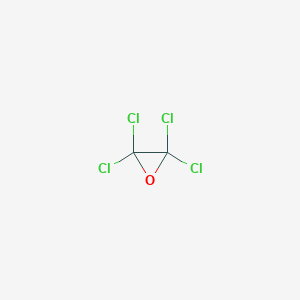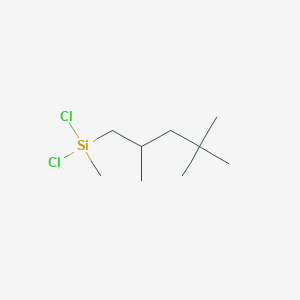
Dichloromethyl(2,4,4-trimethylpentyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethyl(2,4,4-trimethylpentyl)silane, also known as DMTMPS, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. DMTMPS is a colorless liquid that is soluble in most organic solvents, and it is primarily used as a reagent in organic synthesis.
Mécanisme D'action
Dichloromethyl(2,4,4-trimethylpentyl)silane is a reactive compound that can undergo various chemical reactions, such as nucleophilic substitution, elimination, and addition reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, in the preparation of organosilicon compounds, Dichloromethyl(2,4,4-trimethylpentyl)silane acts as a nucleophile and attacks the electrophilic carbon atom of the substrate, resulting in the formation of a new carbon-silicon bond.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Dichloromethyl(2,4,4-trimethylpentyl)silane. However, it is known that exposure to Dichloromethyl(2,4,4-trimethylpentyl)silane can cause irritation to the skin, eyes, and respiratory tract. It is also classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) due to its potential to cause acute toxicity and chronic health effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dichloromethyl(2,4,4-trimethylpentyl)silane in lab experiments is its high reactivity and selectivity, which allows for the synthesis of complex organic compounds. It is also relatively easy to handle and store. However, one limitation is its potential toxicity and hazardous nature, which requires proper safety precautions to be taken during its handling and disposal.
Orientations Futures
There are several potential future directions for the use of Dichloromethyl(2,4,4-trimethylpentyl)silane in scientific research. One area of interest is the development of new synthetic methods for the preparation of organosilicon compounds using Dichloromethyl(2,4,4-trimethylpentyl)silane as a reagent. Another direction is the investigation of its potential applications in the field of nanotechnology, such as the synthesis of new materials with unique properties. Additionally, further studies are needed to evaluate the potential health and environmental impacts of Dichloromethyl(2,4,4-trimethylpentyl)silane and to develop safer handling and disposal methods.
Méthodes De Synthèse
The synthesis of Dichloromethyl(2,4,4-trimethylpentyl)silane involves the reaction of 2,4,4-trimethylpentene with chloromethylsilane in the presence of a catalyst, such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which results in the formation of Dichloromethyl(2,4,4-trimethylpentyl)silane and hydrochloric acid as a by-product. The purity of Dichloromethyl(2,4,4-trimethylpentyl)silane can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
Dichloromethyl(2,4,4-trimethylpentyl)silane has been widely used as a reagent in organic synthesis, particularly in the preparation of organosilicon compounds. It has also been used as a crosslinking agent for silicone rubber and as a coating material for glass and metal surfaces. In addition, Dichloromethyl(2,4,4-trimethylpentyl)silane has been investigated for its potential applications in the field of nanotechnology, such as the synthesis of silica nanoparticles and the preparation of mesoporous materials.
Propriétés
Numéro CAS |
17869-31-7 |
|---|---|
Nom du produit |
Dichloromethyl(2,4,4-trimethylpentyl)silane |
Formule moléculaire |
C9H20Cl2Si |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
dichloro-methyl-(2,4,4-trimethylpentyl)silane |
InChI |
InChI=1S/C9H20Cl2Si/c1-8(6-9(2,3)4)7-12(5,10)11/h8H,6-7H2,1-5H3 |
Clé InChI |
ZBQAZUXZJUGVOY-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C)C[Si](C)(Cl)Cl |
SMILES canonique |
CC(CC(C)(C)C)C[Si](C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



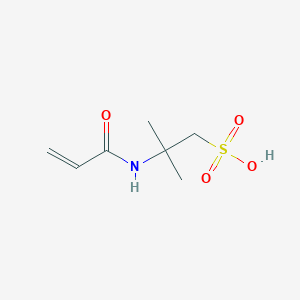
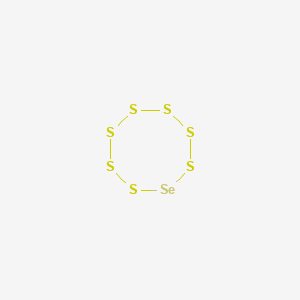
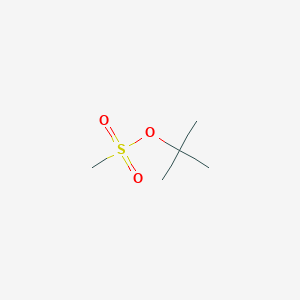
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
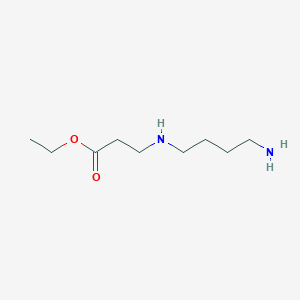
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
